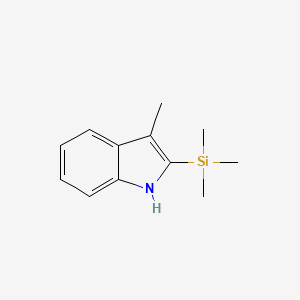

3-Methyl-2-(trimethylsilyl)-1H-indole

Description

3-Methyl-2-(trimethylsilyl)-1H-indole is a substituted indole derivative featuring a methyl group at the 3-position and a trimethylsilyl (TMS) group at the 2-position. The TMS group, a bulky electron-donating substituent, significantly alters the electronic and steric properties of the indole core.

The indole scaffold is a privileged structure in medicinal and materials chemistry due to its aromatic stability and capacity for diverse functionalization . The TMS group is often employed to modulate reactivity, enhance solubility, or act as a protecting group in synthetic workflows .

Properties

IUPAC Name |

trimethyl-(3-methyl-1H-indol-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NSi/c1-9-10-7-5-6-8-11(10)13-12(9)14(2,3)4/h5-8,13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGGPGSGOQXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718643 | |

| Record name | 3-Methyl-2-(trimethylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135189-98-9 | |

| Record name | 3-Methyl-2-(trimethylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Methyl-2-(trimethylsilyl)-1H-indole can be achieved through a palladium-catalyzed annulation of internal alkynes with ortho-iodoaniline. The reaction involves the following steps :

Reactants: 2-iodoaniline, palladium (II) acetate, triphenylphosphine, sodium carbonate, tetra-n-butylammonium chloride, N,N-dimethylformamide (DMF), and 1-trimethylsilyl-1-propyne.

Reaction Conditions: The mixture is stirred at room temperature under a nitrogen atmosphere, followed by heating at 100°C for 20 hours.

Workup: The reaction mixture is cooled, and the product is extracted using diethyl ether and purified by flash column chromatography on silica gel.

Chemical Reactions Analysis

3-Methyl-2-(trimethylsilyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

3-Methyl-2-(trimethylsilyl)-1H-indole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trimethylsilyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indole moiety is known to interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

Trimethylsilyl (TMS) vs. Alkyl Groups :

- The TMS group at position 2 introduces significant steric hindrance compared to smaller alkyl groups (e.g., methyl or ethyl). This bulk can impede electrophilic substitution reactions at adjacent positions .

- Electronically, the TMS group is weakly electron-donating via σ-π hyperconjugation, contrasting with the electron-withdrawing nature of trifluoromethyl (CF3) groups. For example, 3-Methyl-2-(trifluoromethyl)-1H-indole exhibits altered reactivity in cross-coupling reactions due to the CF3 group’s electronegativity .

Propargyl vs. TMS-Ethynyl :

Spectroscopic and Crystallographic Insights

- NMR Trends :

- Crystal Packing :

- The TMS-ethynyl derivative exhibits weak C–H⋯π interactions and disordered methyl groups in its crystal lattice, a common feature of silyl-containing compounds due to their conformational flexibility .

Biological Activity

3-Methyl-2-(trimethylsilyl)-1H-indole (CAS No. 135189-98-9) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethylsilyl group, which enhances its stability and reactivity compared to other indole derivatives. The presence of this group allows for various chemical modifications that can be beneficial in biological applications. The molecular formula is with a molecular weight of 189.27 g/mol.

The biological activity of 3-Methyl-2-(trimethylsilyl)-1H-indole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trimethylsilyl group plays a crucial role in modulating the compound's interaction with biological systems, facilitating binding to target proteins and influencing biochemical pathways.

Key Mechanisms

- Enzyme Modulation : The compound acts as a probe to study enzyme activities, potentially inhibiting or activating specific enzymes involved in metabolic processes.

- Receptor Interaction : It may bind to various receptors, influencing cellular signaling pathways that regulate physiological responses.

Antimicrobial Properties

Research indicates that 3-Methyl-2-(trimethylsilyl)-1H-indole exhibits antimicrobial activity against several bacterial strains. Its effectiveness is often compared with traditional antibiotics, showcasing potential as an alternative therapeutic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 32 µg/mL | 64 µg/mL |

| S. aureus | 16 µg/mL | 32 µg/mL |

| P. aeruginosa | 64 µg/mL | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that derivatives of 3-Methyl-2-(trimethylsilyl)-1H-indole possess anticancer properties, particularly against lung adenocarcinoma cell lines. The compound's cytotoxicity was evaluated using the MTT assay, indicating dose-dependent effects on cancer cell viability.

| Cell Line | IC50 (nM) | Selectivity Index |

|---|---|---|

| A549 (Lung) | 250 | >5 |

| HeLa (Cervical) | 300 | >4 |

Case Studies

- Antibacterial Activity Study : A recent study focused on the antibacterial efficacy of various indole derivatives, including 3-Methyl-2-(trimethylsilyl)-1H-indole. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another study investigated the effects of indole derivatives on cancer cell lines. The findings revealed that compounds similar to 3-Methyl-2-(trimethylsilyl)-1H-indole could induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .

Q & A

Q. What are the established synthetic routes for 3-Methyl-2-(trimethylsilyl)-1H-indole, and what are their key experimental parameters?

The synthesis of this compound often involves transition-metal-catalyzed silylation or alkylation. For example:

- Cobalt-catalyzed C2-alkylation of N-pyrimidylindole derivatives with vinylsilanes yields silylated indoles. A representative protocol uses Co(acac)₂ (10 mol%) in THF at 80°C for 12 hours, achieving yields up to 71% .

- Potassium tert-butoxide (KOt-Bu)-catalyzed silylation of indoles with hexamethyldisilane in THF at 45°C for 48 hours provides 1-methyl-2-(trimethylsilyl)-1H-indole in 59% yield .

Key considerations : Catalyst loading, solvent choice, and reaction time significantly impact yield. For example, FeCl₃ in MeCN at 40°C improves efficiency compared to AlCl₃ or p-TsOH .

Q. How is the structural integrity of 3-Methyl-2-(trimethylsilyl)-1H-indole confirmed using spectroscopic methods?

- ¹H/¹³C NMR : Characteristic signals include:

- ¹H NMR : δ 0.02 ppm (s, 9H, Si(CH₃)₃), δ 1.96 ppm (s, 3H, CH₃), and aromatic protons at δ 6.46–8.86 ppm .

- ¹³C NMR : Peaks at δ −1.9 ppm (Si(CH₃)₃) and δ 15.8–159.0 ppm (aromatic carbons) .

- HRMS : A molecular ion peak at m/z 310.1738 [M + H]⁺ confirms the molecular formula C₁₈H₂₃N₃Si .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective silylation of indole derivatives?

Optimization requires systematic variation of:

- Catalysts : Iodine (10 mol%) in MeCN at 40°C achieves 98% yield for silylation, outperforming FeCl₃ (67%) or AlCl₃ (10%) .

- Temperature : Elevated temperatures (80°C) reduce reaction time but may compromise selectivity .

- Substrate steric effects : Bulky substituents at the indole N-position (e.g., pyrimidine) enhance C2-selectivity .

Q. Data-Driven Example :

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (10%) | 40 | 5 | 98 |

| FeCl₃ | 40 | 12 | 67 |

| AlCl₃ | rt | 24 | 10 |

| Adapted from |

Q. What challenges arise in crystallographic analysis of silylated indoles, and how are they addressed?

- Crystal packing : The trimethylsilyl group introduces steric hindrance, leading to disordered structures. For example, in 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole, the Si(CH₃)₃ group splits into two disordered positions .

- Refinement strategies : SHELXL (via WinGX suite) refines anisotropic displacement parameters for heavy atoms, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., C–H⋯π contacts) .

Q. Example workflow :

Data collection : Bruker Kappa APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure solution : SHELXD for phase determination.

Refinement : SHELXL with H-atoms constrained to riding positions .

Q. How do electronic effects of the trimethylsilyl group influence the reactivity of indole derivatives?

- Electrophilic substitution : The Si(CH₃)₃ group is electron-donating via σ-π hyperconjugation, activating the indole C3 position for reactions like iodination or formylation .

- Steric shielding : The bulky silyl group directs electrophiles to less hindered positions (e.g., C5/C7 in 7-(3-(trimethylsilyl)phenyl)-1H-indole) .

Contradiction note : While silyl groups typically deactivate aromatic rings, indole’s inherent electron-rich nature counterbalances this effect, enabling diverse functionalization .

Q. What computational tools are recommended for analyzing non-covalent interactions in silylated indole crystals?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯C, π-stacking) using CrystalExplorer .

- DFT calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set predicts optimized geometries and electrostatic potential surfaces .

Q. How can conflicting NMR data from similar derivatives be resolved?

- Comparative analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., 7-Methyl-1-(pyrimidin-2-yl)-2-(2-(trimethylsilyl)ethyl)-1H-indole vs. 3-Methyl-2-(piperidin-1-yl)-3H-indole) .

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals by up to 0.5 ppm. Always report solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.